(4-Thien-2-yltetrahydropyran-4-yl)methyl toluene-4-sulfonate
Overview
Description
(4-Thien-2-yltetrahydropyran-4-yl)methyl toluene-4-sulfonate is a chemical compound that has garnered interest in various fields of research due to its unique chemical structure and potential applications. This compound features a tetrahydropyran ring substituted with a thienyl group and a toluene-4-sulfonate moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Thien-2-yltetrahydropyran-4-yl)methyl toluene-4-sulfonate typically involves the formation of the tetrahydropyran ring followed by the introduction of the thienyl group and the toluene-4-sulfonate moiety. Common synthetic routes include:
Formation of Tetrahydropyran Ring: This can be achieved through various methods such as nucleophilic addition, conjugate addition, metal-promoted cyclizations, and dehydrative cyclizations.
Introduction of Thienyl Group: The thienyl group can be introduced via a substitution reaction using appropriate thienyl halides or thiophene derivatives.
Attachment of Toluene-4-sulfonate Moiety: This step involves the reaction of the intermediate compound with toluene-4-sulfonyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(4-Thien-2-yltetrahydropyran-4-yl)methyl toluene-4-sulfonate can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonate group or to modify the thienyl group.
Substitution: The sulfonate group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while substitution of the sulfonate group can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(4-Thien-2-yltetrahydropyran-4-yl)methyl toluene-4-sulfonate has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Thien-2-yltetrahydropyran-4-yl)methyl toluene-4-sulfonate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and reactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran Derivatives: Compounds with similar tetrahydropyran rings but different substituents.
Thienyl Compounds: Molecules containing the thienyl group with different functional groups.
Toluene-4-sulfonate Derivatives: Compounds with the toluene-4-sulfonate moiety attached to different core structures.
Uniqueness
(4-Thien-2-yltetrahydropyran-4-yl)methyl toluene-4-sulfonate is unique due to its combination of a tetrahydropyran ring, thienyl group, and toluene-4-sulfonate moiety. This unique structure imparts specific chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(4-thiophen-2-yloxan-4-yl)methyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4S2/c1-14-4-6-15(7-5-14)23(18,19)21-13-17(8-10-20-11-9-17)16-3-2-12-22-16/h2-7,12H,8-11,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWQPINOYPXHPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(CCOCC2)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640375 | |
Record name | [4-(Thiophen-2-yl)oxan-4-yl]methyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921938-87-6 | |
Record name | [4-(Thiophen-2-yl)oxan-4-yl]methyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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